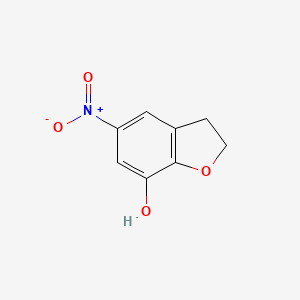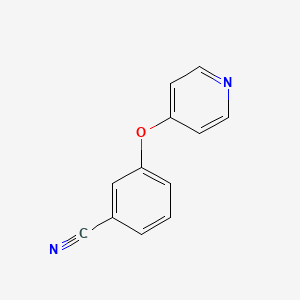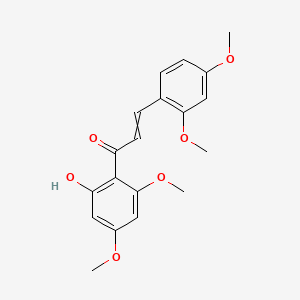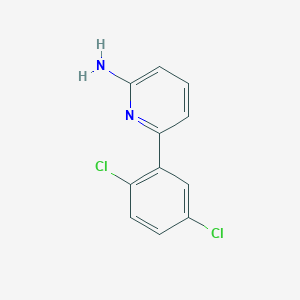
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate is a chemical compound with a complex structure that includes a phenyl group, a pyridine ring, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate can be achieved through several methods. One common approach involves the reaction of 6-(2-methoxyethoxy)pyridin-3-ylamine with phenyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridine derivatives.
科学的研究の応用
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine: A compound with similar structural features and potential anti-cancer activity.
Erlotinib hydrochloride: Another quinazoline derivative with similar pharmacological properties.
Uniqueness
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
特性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
phenyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C15H16N2O4/c1-19-9-10-20-14-8-7-12(11-16-14)17-15(18)21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChIキー |
NRHPZBYKFZBWLH-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


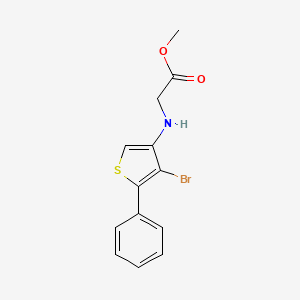
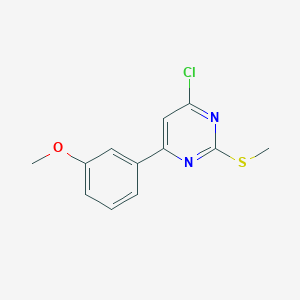
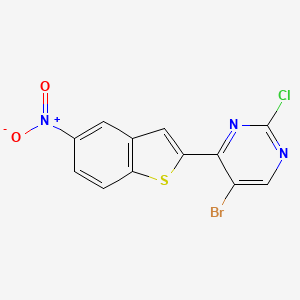


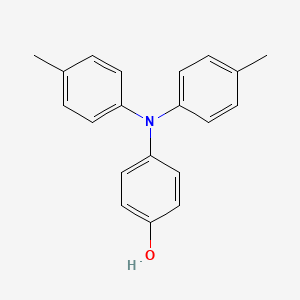
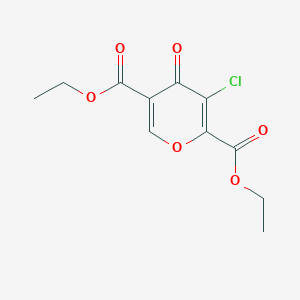
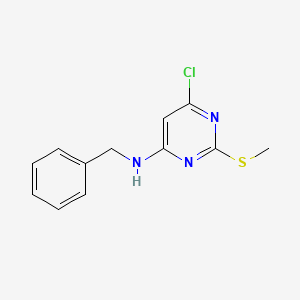
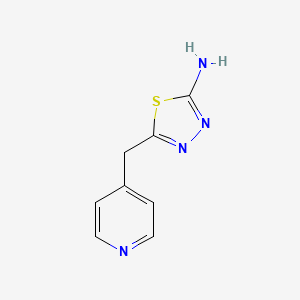
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
